molecular formula C11H13BrClN B6164930 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride CAS No. 2551157-16-3

3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride

Cat. No.: B6164930
CAS No.: 2551157-16-3
M. Wt: 274.6
InChI Key:
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Description

3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-bromophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-bromobenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)methylidene]pyrrolidine hydrochloride
  • 3-[(4-fluorophenyl)methylidene]pyrrolidine hydrochloride
  • 3-[(4-methylphenyl)methylidene]pyrrolidine hydrochloride

Uniqueness

3-[(4-bromophenyl)methylidene]pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

CAS No.

2551157-16-3

Molecular Formula

C11H13BrClN

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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